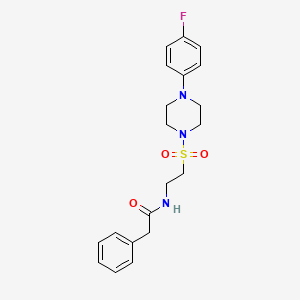

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide

Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position. A sulfonyl-ethyl chain is attached to the piperazine nitrogen, terminating in a phenylacetamide moiety. This structure combines sulfonamide and acetamide functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S/c21-18-6-8-19(9-7-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSXYMAAQJFAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide typically involves multiple steps. One common method includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor.

Sulfonylation: The sulfonyl group is added through reactions with sulfonyl chlorides, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Pharmacology: The compound is used in the development of drugs targeting specific receptors, such as dopamine and serotonin receptors.

Biological Research: It serves as a tool compound in studies investigating the role of piperazine derivatives in biological systems.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake . This interaction is mediated through the piperazine ring, which acts as a pharmacophore, and the fluorophenyl group, which enhances binding affinity .

Comparison with Similar Compounds

Structural Analogues from

describes multiple piperazine-based sulfonamides and acetamides synthesized with variations in substituents. Key examples include:

| Compound ID | Piperazine Substituent | Sulfonyl/Acetamide Group | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 6h | Bis(4-fluorophenyl)methyl | (3-sulfamoylaminophenyl)sulfonyl | ~610 (estimated) | 230 |

| 6i | Bis(4-fluorophenyl)methyl | (4-sulfamoylaminophenyl)sulfonyl | ~610 (estimated) | 220 |

| 6k | Bis(4-fluorophenyl)methyl | 2-(sulfamoylamino)benzenesulfonamide-ethyl | ~650 (estimated) | 198 |

| Target Compound | 4-Fluorophenyl | Sulfonyl-ethyl-phenylacetamide | ~450 (estimated) | Not reported |

Key Differences :

- The phenylacetamide terminus in the target compound replaces the sulfamoylaminophenyl groups in 6h–6k, which may alter receptor affinity or metabolic stability.

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

This compound (CAS: 701926-99-0) shares a nearly identical piperazine-sulfonyl-acetamide scaffold with the target compound but differs in substituents:

Implications :

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

While less structurally similar, this compound (I) highlights the role of sulfonamide-acetamide hybrids in heterocyclic synthesis:

Key Insight :

- ’s compound demonstrates the importance of nitro and chloro groups in directing intermolecular interactions (e.g., hydrogen bonding via C–H⋯O), which may inform the design of the target compound’s crystallinity or solubility .

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide, commonly referred to as compound X , is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X belongs to the class of benzamide derivatives characterized by a complex structure that includes:

- A fluoro group at the para position of the benzamide moiety.

- A sulfonyl group attached to a piperazine ring.

- An ethyl linker connecting the piperazine to the phenylacetamide.

This structural complexity suggests diverse biological activities and therapeutic potentials.

Research indicates that compound X interacts with specific biological targets, primarily through:

- Receptor Binding : The compound exhibits high affinity for certain receptors, which may play roles in various physiological processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

The presence of the sulfonyl group enhances its solubility and binding affinity compared to structurally similar compounds, making it a valuable candidate for drug development.

Pharmacological Effects

Compound X has demonstrated several pharmacological activities:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects on microbial growth.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, with compound X inhibiting the proliferation of cancer cell lines in vitro.

Case Studies

A series of in vitro and in vivo studies have been conducted to assess the biological activity of compound X:

-

In Vitro Studies :

- A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) indicative of strong antimicrobial activity.

- Another study focused on its effect on cancer cell lines, revealing a dose-dependent inhibition of cell growth.

-

In Vivo Studies :

- Animal models treated with compound X exhibited reduced tumor sizes compared to control groups, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of compound X, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Compound A | Lacks sulfonyl group | Different pharmacological profile |

| Compound B | Contains methoxynaphthalene group | Variability in receptor interaction |

| Compound C | Chlorine substitution instead of fluorine | Potentially altered biological activity |

This table highlights how structural variations can influence biological activity and pharmacological profiles.

Q & A

Basic: What are the key steps and critical reaction conditions for synthesizing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide?

Methodological Answer:

The synthesis typically involves:

Sulfonylation: Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., chloroethylsulfonyl chloride) under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to form the sulfonamide intermediate .

Acetylation: Coupling the intermediate with 2-phenylacetic acid using coupling agents like EDC/HOBt in dimethylformamide (DMF) at room temperature for 12–24 hours .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Conditions:

- Strict temperature control during sulfonylation to avoid side reactions.

- Use of molecular sieves or inert atmosphere (N₂) to prevent moisture interference.

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, piperazine CH₂ groups at δ 2.8–3.5 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the sulfonamide and acetamide regions .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 460.14) .

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .

Advanced: How can researchers design experiments to evaluate this compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?

Methodological Answer:

Radioligand Binding Assays:

- Use [³H]8-OH-DPAT as a radioligand for 5-HT₁A receptors in transfected HEK293 cells or rat hippocampal membranes .

- Perform competitive displacement assays (IC₅₀ determination) with varying compound concentrations (1 nM–10 µM) .

- Calculate Kᵢ values using the Cheng-Prusoff equation .

Functional Assays:

- Measure cAMP inhibition in cells expressing 5-HT₁A receptors via ELISA or fluorescence-based kits to assess agonist/antagonist activity .

Data Interpretation:

- Compare Kᵢ values to reference ligands (e.g., WAY-100635) to determine selectivity .

Advanced: How should structure-activity relationship (SAR) studies be structured to identify critical functional groups influencing bioactivity?

Methodological Answer:

Analog Synthesis:

- Modify substituents systematically:

- Replace fluorophenyl with chlorophenyl or methoxyphenyl .

- Vary the sulfonyl-ethyl linker length (e.g., propyl vs. ethyl) .

- Synthesize 15–20 analogs with >90% purity .

Biological Testing:

- Screen analogs in receptor binding assays (see FAQ 3) and functional assays (e.g., cAMP, β-arrestin recruitment) .

- Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

Computational Analysis:

- Perform molecular docking (AutoDock Vina) against 5-HT₁A crystal structures (PDB: 7E2Z) to identify key interactions (e.g., hydrogen bonds with Ser159) .

SAR Insights:

- Fluorine at the para position enhances receptor affinity due to electronegativity and van der Waals interactions .

- Piperazine sulfonation improves solubility and membrane permeability .

Advanced: How can contradictions in reported receptor affinities (e.g., 5-HT₁A vs. D₂) be resolved experimentally?

Methodological Answer:

Cross-Reactivity Screening:

- Test the compound against a panel of receptors (e.g., dopamine D₂, adrenergic α₁) using radioligand binding assays .

- Use CHO cells transfected with individual receptors to isolate target-specific effects .

In Vivo Validation:

- Administer the compound in rodent models (e.g., forced swim test for 5-HT₁A activity; locomotor activity for D₂) .

- Compare behavioral outcomes with selective antagonists (e.g., haloperidol for D₂) .

Data Reconciliation:

- Replicate conflicting studies under identical conditions (e.g., buffer pH, cell line).

- Use statistical meta-analysis to identify confounding variables (e.g., assay temperature, ligand batch variability) .

Basic: What are the recommended protocols for stability and solubility assessment in preclinical studies?

Methodological Answer:

- Solubility:

- Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C; quantify via UV spectrophotometry .

- Stability:

- Incubate in liver microsomes (human/rat) at 37°C; analyze degradation via LC-MS/MS over 60 minutes .

- Assess photostability under ICH guidelines (exposure to UV light at 365 nm for 48 hours) .

Key Parameters:

- LogP (calculated): ~2.8, indicating moderate lipophilicity .

- Aqueous solubility: ~15 µM in PBS, necessitating DMSO stock solutions for in vitro work .

Advanced: How can crystallography and computational modeling resolve ambiguities in molecular conformation?

Methodological Answer:

X-ray Crystallography:

- Grow single crystals via vapor diffusion (solvent: ethanol/water).

- Resolve structure to 1.5 Å resolution; analyze sulfonamide torsion angles (e.g., C-SO₂-N dihedral) .

Density Functional Theory (DFT):

- Optimize geometry at the B3LYP/6-31G* level; compare bond lengths/angles with crystallographic data .

- Calculate electrostatic potential maps to predict reactive sites (e.g., sulfonyl oxygen nucleophilicity) .

Outcome:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.